Indium(111)-atn-2 falls under the category of radiopharmaceuticals, specifically those used in diagnostic imaging. It is classified as a gamma-emitting agent due to the presence of indium-111, which plays a crucial role in imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET).
The synthesis of Indium(111)-atn-2 involves several key steps:
Indium(111)-atn-2 features a molecular structure that allows for stable complexation with ligands. The core structure includes an indium atom coordinated with ligands that facilitate its binding properties:
Indium(111)-atn-2 participates in various chemical reactions:
The mechanism of action for Indium(111)-atn-2 involves its ability to bind selectively to biological targets:
Indium(111)-atn-2 exhibits several notable physical and chemical properties:
Indium(111)-atn-2 has diverse applications across various scientific fields:
Indium-111 (symbol: ¹¹¹In) is a cyclotron-produced radionuclide synthesized primarily through proton irradiation of cadmium targets. The dominant production route is the ¹¹²Cadmium(p,2n)¹¹¹Indium nuclear reaction, which yields high radionuclidic purity [1]. It decays exclusively by electron capture (EC) to stable Cadmium-111 (Cadmium-111), with a physical half-life of 2.8049 days (67.3 hours). This half-life strikes a practical balance, allowing sufficient time for radiopharmaceutical preparation, biological targeting, and multi-day imaging protocols [1] [8].
During decay, Indium-111 emits two principal gamma photons ideal for SPECT imaging:
These medium-energy photons offer favorable tissue penetration while maintaining high detection efficiency in gamma cameras. The absence of particulate radiation (beta or alpha emissions) minimizes unnecessary radiation dose to non-target tissues, enhancing its safety profile for diagnostic use. Table 1 summarizes key decay characteristics [1] [8].
Table 1: Decay Properties of Indium-111
Property | Value |
---|---|
Half-life (t₁/₂) | 2.8049 days |
Decay mode | Electron capture (EC) |
Primary gamma emissions | 171.3 keV (90.2%), 245.4 keV (94.0%) |
Daughter product | Stable Cadmium-111 |
Specific gamma ray constant | 3.3 R/hr/mCi at 1 cm |
Chemically, Indium-111 exists in the +3 oxidation state (Indium(III)), forming stable, water-soluble complexes with polyaminocarboxylate chelators. Its ionic radius and coordination chemistry resemble other trivalent metals (e.g., Gallium-68, Lutetium-177), facilitating ligand design. However, its higher charge density compared to Gallium-68 demands chelators with enhanced denticity and thermodynamic stability [1] [6] [8].
Indium-111 entered clinical use in the late 1970s, initially for labeling transferrin and bleomycin to detect malignancies. Its breakthrough came with the development of in vitro leukocyte labeling techniques. In the early 1980s, researchers discovered that Indium-111 complexed with oxyquinoline (oxine) could efficiently label white blood cells without impairing their function. This innovation revolutionized the diagnosis of occult infections, particularly in cases of fever of unknown origin, abdominal abscesses, and osteomyelitis. Indium-111-oxine–labeled leukocytes became the gold standard, offering superior specificity over Gallium-67 citrate due to its direct biological targeting [2] [9].
The 1990s witnessed the rise of Indium-111 in radioimmunoscintigraphy. The 1996 FDA approval of ¹¹¹In-capromab pendetide (ProstaScint®), an anti-prostate-specific membrane antigen monoclonal antibody, marked a milestone for prostate cancer imaging. Despite limitations in spatial resolution, it provided crucial insights into metastatic spread, especially in post-prostatectomy patients with rising prostate-specific antigen levels [3] [7].
Concurrently, Indium-111–labeled somatostatin analogs emerged for neuroendocrine tumor imaging. ¹¹¹In-diethylenetriaminepentaacetic acid-octreotide (OctreoScan®) enabled whole-body assessment of somatostatin receptor expression, guiding therapy and monitoring response. Although largely superseded by Gallium-68–labeled peptides for positron emission tomography, OctreoScan® remains clinically relevant in resource-limited settings [1] [6].
The radiochemical utility of Indium-111 hinges on chelators that form stable, kinetically inert complexes. These ligands prevent dissociation in vivo, minimizing nonspecific uptake and ensuring target-specific delivery. Three chelators dominate Indium-111 radiochemistry:
Table 2: Key Chelators for Indium-111 Radiopharmaceuticals
Chelator | Structure | Primary Applications | Key Advantage |
---|---|---|---|
Oxine | Bidentate | White blood cell labeling | Cell membrane permeability |
DTPA | Linear | Antibody conjugation, CSF studies | Rapid complexation |
DOTA | Macrocyclic | Peptide-based imaging (e.g., octreotide) | Exceptional in vivo stability |
Innovations in linker chemistry further optimize targeting. Polyethylene glycol (PEG) spacers between chelators and targeting vectors (e.g., antibodies) reduce nonspecific binding and hepatic uptake. For example, DTPA-PEG-C225 (anti-EGFR antibody) showed improved biodistribution and tumor-to-background ratios compared to non-PEGylated versions [6].
While Indium-111 itself is not an alpha emitter, its role in the development and dosimetry of targeted alpha therapy (TAT) is pivotal. TAT employs alpha-emitting radionuclides (e.g., Actinium-225, Bismuth-213) conjugated to tumor-targeting vectors. Alpha particles (helium nuclei) deliver ultra-high linear energy transfer (LET: ~80 keV/μm) over short ranges (40–100 μm), causing dense ionization and irreparable DNA double-strand breaks. This makes TAT uniquely effective against micrometastases, heterogeneous tumors, and radioresistant cancer stem cells [5].
Indium-111 serves two critical functions in TAT:1. Dosimetric Agent:Indium-111 shares near-identical coordination chemistry with therapeutic radionuclides like Lutetium-177 and Actinium-225. By labeling the same targeting vector (e.g., PSMA-617, DOTATATE) with Indium-111, clinicians perform "surrogate" SPECT imaging to:- Confirm tumor targeting and biodistribution.- Estimate radiation doses to tumors and organs.- Identify patients likely to benefit from alpha therapy.For instance, Indium-111-labeled anti-CD22 monoclonal antibodies predict tumor uptake for subsequent Bismuth-213 therapy in lymphoma [5].
Emerging research explores Indium-111 in pretargeted alpha therapy. Here, a bispecific antibody targets tumor antigens while capturing a subsequently administered radiolabeled hapten. Indium-111-labeled haptens verify pretargeting efficiency before administering alpha-emitting analogs, minimizing normal tissue toxicity [5].
Despite the shift toward positron emission tomography theragnostics (e.g., Gallium-68/Lutetium-177), Indium-111 retains relevance where positron emission tomography is unavailable and for applications requiring prolonged imaging over days (e.g., slow-antibody biodistribution) [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7